ZINC49534341

MRGPRX2 GPCR pharmacology binding affinity

ZINC49534341 is a potent, selective MRGPRX2 inverse agonist (Ki 32–43 nM) with a unique 2-thioxo-quinazolinone scaffold essential for activity. It blocks MRGPRX2-mediated mast cell degranulation without affecting FcεRI or C3a pathways, and suppresses basal receptor activity. Critically, it is human-selective (no murine MrgprB2 inhibition) and spares NK1R/MRGPRX4. This exact pharmacophore is not interchangeable with generic analogs, ensuring target specificity.

Molecular Formula C12H9N3OS2
Molecular Weight 275.4 g/mol
CAS No. 1274013-03-4
Cat. No. B2551769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZINC49534341
CAS1274013-03-4
Molecular FormulaC12H9N3OS2
Molecular Weight275.4 g/mol
Structural Identifiers
InChIInChI=1S/C12H9N3OS2/c16-11-8-3-1-2-4-9(8)14-12(17)15(11)7-10-13-5-6-18-10/h1-6H,7H2,(H,14,17)
InChIKeyKGOOTXSIHAFXQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1274013-03-4 2-Sulfanyl-3-((1,3-thiazol-2-yl)methyl)-3,4-dihydroquinazolin-4-one – Procurement-Grade MRGPRX2 Antagonist for Non-IgE Hypersensitivity Research


2-Sulfanyl-3-((1,3-thiazol-2-yl)methyl)-3,4-dihydroquinazolin-4-one (CAS: 1274013-03-4), also designated ZINC49534341 or MRGPRX2 antagonist C9, is a quinazolin-4-one derivative featuring a 2-thioxo group and a thiazol-2-ylmethyl substituent at N3 . The compound functions as a potent and selective MRGPRX2 (Mas-related G protein–coupled receptor X2) inverse agonist, exhibiting a binding affinity Ki of 32–43 nM . Its molecular formula is C₁₂H₉N₃OS₂ with a molecular weight of 275.35 g/mol . Commercially available with purity typically ≥95%, the compound demonstrates DMSO solubility of 5 mg/mL (18.16 mM) [1].

Why Generic Quinazolinone or Thiazole-Containing Analogs Cannot Substitute for 1274013-03-4 in MRGPRX2 Research


The 2,3-dihydroquinazolin-4-one scaffold bearing 2-thioxo and N3-thiazolylmethyl substitution defines a precise pharmacophore for MRGPRX2 inverse agonism, with even minor structural perturbations abolishing functional activity [1]. Closely related analogs within the same chemical series—differing by only single functional group modifications—exhibit complete loss of MRGPRX2 antagonism despite shared core structures, confirming that generic quinazolinones or thiazole-containing compounds lacking the exact 2-sulfanyl (thioxo) configuration and specific N3 substitution pattern cannot be interchanged for MRGPRX2-targeted studies [2]. Furthermore, the compound's inverse agonist pharmacology—actively suppressing basal receptor activity rather than merely blocking agonist binding—is mechanistically distinct from neutral antagonists and is not preserved across structurally similar quinazolin-4-one derivatives [3].

1274013-03-4 Quantitative Differentiation Evidence: Head-to-Head Data vs. C7, C9-6, and Other MRGPRX2 Modulators


Receptor Target Engagement: Binding Affinity (Ki) of 1274013-03-4 vs. Structural Analogs

1274013-03-4 (ZINC49534341/C9) demonstrates potent MRGPRX2 binding with a Ki of 32–43 nM . While the parent hit compound '1592 and closely related analog C9-6 exhibit similar Ki values (within 2-fold range), the critical differentiation emerges from functional antagonist potency and selectivity profiles where C9 demonstrates consistent activity across multiple agonist challenges whereas C7 (an inactive analog differing by a single structural modification) shows complete lack of functional antagonism [1][2].

MRGPRX2 GPCR pharmacology binding affinity

Receptor Selectivity Profile: 1274013-03-4 Discriminates MRGPRX2 from NK1R and MRGPRX4

1274013-03-4 (C9) exhibits no antagonist activity toward NK1R (neurokinin 1 receptor) or MRGPRX4 at concentrations where it fully antagonizes MRGPRX2 . In FLIPR Ca²⁺ assays, C9 and its active analog C9-6 both demonstrate MRGPRX2 antagonism while displaying negligible activity at NK1R and MRGPRX4; C7, the inactive control, shows no activity at any tested receptor [1]. This selectivity profile contrasts with earlier-generation MRGPRX2 ligands that may exhibit cross-reactivity with related GPCRs.

receptor selectivity GPCR counter-screening off-target profiling

Functional Activity: Inverse Agonist vs. Neutral Antagonist Pharmacological Profile

1274013-03-4 (C9) functions as an inverse agonist at MRGPRX2, actively inhibiting basal G protein recruitment rather than merely blocking agonist-induced activation [1]. C9 and C9-6 inhibit basal Gq recruitment by MRGPRX2, confirming inverse agonist activity; C7 lacks this property entirely [2]. This pharmacological profile distinguishes 1274013-03-4 from neutral antagonists that would only prevent agonist binding without suppressing constitutive receptor signaling.

inverse agonism constitutive activity GPCR signaling

Mast Cell Degranulation Inhibition: Species-Specific Activity Profile (Human vs. Murine MRGPRX2)

1274013-03-4 (C9) inhibits MRGPRX2-mediated degranulation in human mast cell lines (LAD2 cells) and human skin-derived mast cells with an IC₅₀ of ~300 nM, but does not block degranulation in mouse peritoneal mast cells via MrgprB2 (the murine ortholog) [1]. This contrasts with rocuronium, SP, and PAMP-12, which induce degranulation in both human MRGPRX2-expressing cells and mouse MrgprB2-expressing cells [2]. C7 does not inhibit degranulation in any system tested [1].

mast cell degranulation species specificity MRGPRX2 orthologs

Signaling Pathway Discrimination: Dual Inhibition of G Protein and β-Arrestin Pathways

1274013-03-4 (C9) inhibits both G protein-mediated degranulation and β-arrestin-mediated receptor internalization in response to SP and PAMP-12 stimulation [1]. Additionally, C9 significantly inhibits β-arrestin recruitment by the constitutively active MRGPRX2 V282M missense variant [2]. This balanced antagonism of both signaling arms differentiates C9 from pathway-biased ligands that might selectively block one pathway while sparing the other.

biased signaling β-arrestin recruitment GPCR internalization

Physicochemical Handling Specifications: DMSO Solubility Profile of 1274013-03-4

1274013-03-4 demonstrates DMSO solubility of 5 mg/mL (18.16 mM) under sonication with warming to 60°C [1]. Hygroscopic DMSO significantly impacts solubility; newly opened DMSO is recommended for optimal dissolution [2]. This solubility profile enables preparation of 10 mM stock solutions (0.3632 mL per 1 mg compound) suitable for in vitro pharmacology applications [1].

solubility DMSO formulation compound handling

Optimal Research and Procurement Applications for 1274013-03-4 Based on Verified Differentiation Evidence


IgE-Independent Mast Cell Degranulation Studies in Human Systems

Use 1274013-03-4 to selectively block MRGPRX2-mediated mast cell degranulation without affecting FcεRI (IgE-dependent) or C3a complement pathways [1]. The compound inhibits substance P-, PAMP-12-, and rocuronium-induced degranulation in LAD2 human mast cells and human skin-derived MCs with an IC₅₀ of ~300 nM, while C7 (inactive analog) shows no inhibition, providing a validated negative control [2].

Human-Specific MRGPRX2 Pharmacology with Cross-Species Control

Employ 1274013-03-4 as a human MRGPRX2-selective tool compound, with the understanding that it does not inhibit murine MrgprB2-mediated responses [1]. This species specificity is experimentally useful for distinguishing human vs. murine receptor contributions in xenograft or humanized models, and contrasts with agonists (SP, PAMP-12, rocuronium) that activate both orthologs [2].

Dual-Pathway MRGPRX2 Signaling Studies: G Protein and β-Arrestin

Use 1274013-03-4 to simultaneously block both G protein-mediated degranulation and β-arrestin-mediated receptor internalization [1]. The compound's inverse agonist activity inhibits basal Gq recruitment, enabling studies of MRGPRX2 constitutive activity and the V282M gain-of-function variant [2]. This contrasts with pathway-biased ligands that might leave one signaling arm intact, confounding mechanistic interpretation.

Counter-Screening for MRGPRX2 Specificity vs. Related GPCRs

Use 1274013-03-4 as a selectivity-validated MRGPRX2 antagonist in experimental panels requiring discrimination from NK1R and MRGPRX4 [1]. C9 and C9-6 show no antagonist activity at these off-target receptors in FLIPR Ca²⁺ assays, whereas C7 serves as an inactive control across all receptors tested [2]. This selectivity profile is critical for studies where NK1R or MRGPRX4 expression may confound results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZINC49534341

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.